N-(4-Fluorobenzyl)cyclobutanamine hydrochloride
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Overview
Description
N-(4-Fluorobenzyl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C11H14FN·HCl It is a derivative of cyclobutanamine, where the amine group is substituted with a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)cyclobutanamine hydrochloride typically involves the reaction of 4-fluorobenzylamine with cyclobutanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 4-fluorobenzyl ketone or 4-fluorobenzoic acid.
Reduction: Formation of cyclobutanamine or cyclobutanol derivatives.
Substitution: Formation of 4-hydroxybenzyl or 4-aminobenzyl derivatives.
Scientific Research Applications
N-(4-Fluorobenzyl)cyclobutanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)cyclopropanamine hydrochloride
- N-(2-Fluorobenzyl)cyclobutanamine hydrochloride
- 4-Fluorobenzylamine
Uniqueness
N-(4-Fluorobenzyl)cyclobutanamine hydrochloride is unique due to its specific substitution pattern and the presence of the cyclobutanamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific purposes.
Properties
Molecular Formula |
C11H15ClFN |
---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclobutanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11;/h4-7,11,13H,1-3,8H2;1H |
InChI Key |
PAVJMIISTUVZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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